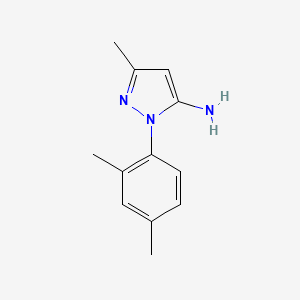

1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve heating the mixture to reflux in the presence of a suitable acid catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding pyrazole N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding amine derivatives.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Scientific Research Applications

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

1-(2,4-Dimethylphenyl)ethanone: This compound has a similar aromatic ring structure but lacks the pyrazole ring.

2,4-Dimethylphenyl isocyanate: This compound contains the same aromatic ring but has an isocyanate functional group instead of the pyrazole ring.

The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative with notable biological activities, particularly in anti-inflammatory and anticancer domains. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15N3

- CAS Number : 956198-18-8

The presence of the pyrazole ring is crucial for its biological properties, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and inhibit specific enzymes. Research indicates that it may exert anti-inflammatory effects by inhibiting cyclooxygenases (COX) and other pro-inflammatory mediators.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting COX enzymes, which are critical in the inflammatory response.

- Signal Modulation : It may also influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of COX-2 activity with an IC50 value comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 70.96 | 47.83 | 1.48 |

| Celecoxib | 21.53 | 3.33 | 6.45 |

This table illustrates the comparative selectivity of the compound against COX enzymes.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Lung Adenocarcinoma (A549) | 85.0 |

| Human Breast Cancer (MCF7) | 78.5 |

These findings suggest that the compound has potential as an anticancer agent through its cytotoxic effects on tumor cells.

Case Study 1: Anti-inflammatory Effects

In an experimental model using carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to the control group. The compound exhibited a dose-dependent response, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

A recent study investigated the effects of this pyrazole derivative on human cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis rates in treated cells compared to untreated controls, suggesting its role in promoting programmed cell death in cancerous cells.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-8-4-5-11(9(2)6-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVJXCVTYXQWDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=CC(=N2)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.